![molecular formula C13H10N2 B3144671 4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 55675-86-0](/img/structure/B3144671.png)
4-Amino-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
“4-Amino-[1,1’-biphenyl]-3-carbonitrile” is a chemical compound with the molecular formula C12H11N . It is also known by several synonyms such as 4-Amino-1,1’-biphenyl, 4-aminobiphenyl, p-aminobiphenyl, 4-aminodiphenyl, para-aminodiphenyl, biphenyl-4-ylamine, (1,1’-biphenyl-4-yl)amine, 4-biphenylamine, para-biphenylamine, 4-biphenylylamine, 4-phenyl-aniline, para-phenylaniline, 4-phenylbenzenamine, para-xenylamine, xenylamine . It appears as leaflets from alcohol or water, and is a colorless to tan crystalline solid that turns purple on exposure to air .
Molecular Structure Analysis
The molecular weight of “4-Amino-[1,1’-biphenyl]-3-carbonitrile” is 169.2224 . The IUPAC Standard InChI is InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Amino-[1,1’-biphenyl]-3-carbonitrile” are not available, it’s important to note that COFs are synthesized through a limited number of organic reactions . These include boronic acid trimerization, boronate ester formation, Schiff base reaction, and nitrile trimerization .
Physical And Chemical Properties Analysis
“4-Amino-[1,1’-biphenyl]-3-carbonitrile” has a boiling point of 302°C and a melting point of 53°C . It is slightly soluble in cold water but readily soluble in hot water, acetone, chloroform, diethyl ether, and ethanol . The octanol/water partition coefficient is log P, 2.80 .
Scientific Research Applications
- Research Findings : Exposure to 4-ABP occurs through contact with chemical dyes and inhalation of cigarette smoke. Studies have shown that 4-ABP damages DNA, making it a potential occupational carcinogen . It is associated with bladder cancer in both humans and dogs.
- Application : Researchers have utilized 4-ABP as a building block for COFs. For instance, 1,1,2,2-tetrakis(4-formyl-(1,1’-biphenyl))-ethane (TFBE), derived from 4-ABP, has been used to fabricate dual-pore COFs with kgm topology . These COFs exhibit hierarchical porosity and interesting properties.
- Application : These antibodies, such as the 4C11 antibody, are used in immunocytochemistry (ICC/IF), immunohistochemistry (IHC), and ELISA assays . They help detect and study DNA damage caused by 4-ABP.
Carcinogenic Effects and DNA Damage
Synthesis of Covalent Organic Frameworks (COFs)
Antibody Development
Chemical Synthesis
Safety and Hazards
Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure . The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning the agent is carcinogenic to humans .
Mechanism of Action
Target of Action
4-Amino-[1,1’-biphenyl]-3-carbonitrile, also known as 4-Aminobiphenyl (4-ABP), is an organic compound that primarily targets DNA . It is an amine derivative of biphenyl .
Mode of Action
The compound interacts with DNA, causing DNA damage . This damage is thought to be mediated by the formation of DNA adducts DNA adducts are pieces of DNA covalently bonded to a cancer-causing chemical
Biochemical Pathways
The metabolism of 4-Aminobiphenyl involves its conversion to a reactive form. Arylamines like 4-Aminobiphenyl can be activated via N-hydroxylation by cytochrome P450 liver enzymes or detoxified via pathways such as N-acetylation . The N-hydroxylamine metabolites can form adducts with DNA, leading to mutations and carcinogenesis .
Pharmacokinetics
It is known that the compound is slightly soluble in cold water but readily soluble in hot water . It is also soluble in ethanol, ether, acetone, chloroform, and lipids . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of 4-Aminobiphenyl’s action is DNA damage, which can lead to mutations and cancer . Research has shown that 4-Aminobiphenyl is responsible for bladder cancer in humans and dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminobiphenyl. For instance, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Furthermore, its action can be influenced by temperature, as it is more soluble in hot water than in cold .
properties
IUPAC Name |
2-amino-5-phenylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCVRFSVGOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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